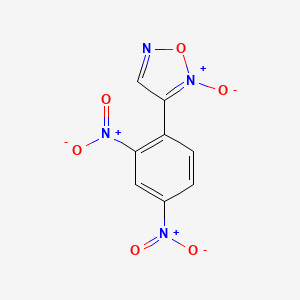![molecular formula C15H10N6O4S B14357787 5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid CAS No. 91811-15-3](/img/structure/B14357787.png)
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid is a complex organic compound characterized by the presence of azido groups and a sulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid typically involves multiple steps. One common approach is to start with a benzene derivative and introduce the azido groups through diazotization followed by azidation. The sulfonic acid group can be introduced via sulfonation reactions. The key steps include:
Diazotization: Conversion of an amine group to a diazonium salt using nitrous acid.
Azidation: Substitution of the diazonium group with an azido group using sodium azide.
Sulfonation: Introduction of the sulfonic acid group using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido groups can participate in nucleophilic substitution reactions, such as the Staudinger reaction with phosphines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine in an inert solvent like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phosphine oxide and amine derivatives.
Applications De Recherche Scientifique
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Utilized in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid depends on its specific application. In bioconjugation, the azido groups react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Azido-5-amino-1,2,4-triazole
- 3-Amino-4-azido-1,2,5-oxadiazole
Uniqueness
5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid is unique due to the combination of azido groups and a sulfonic acid moiety, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilic and reactive functionalities.
Propriétés
Numéro CAS |
91811-15-3 |
|---|---|
Formule moléculaire |
C15H10N6O4S |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
5-azido-2-[3-(4-azidophenyl)-3-oxoprop-1-enyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H10N6O4S/c16-20-18-12-5-1-10(2-6-12)14(22)8-4-11-3-7-13(19-21-17)9-15(11)26(23,24)25/h1-9H,(H,23,24,25) |
Clé InChI |
PARKLJGCHJVVRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


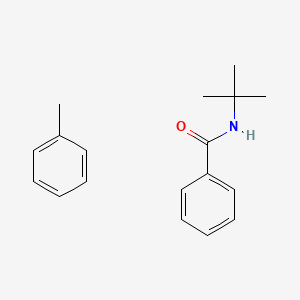
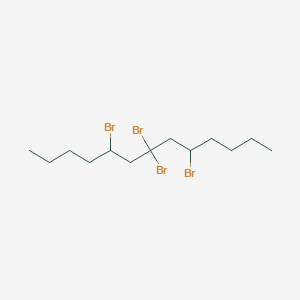
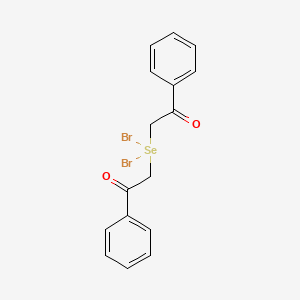
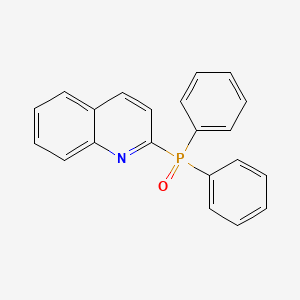
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
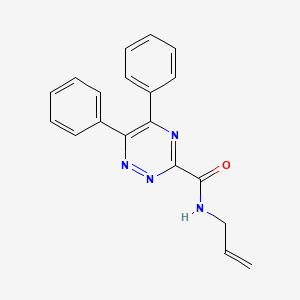

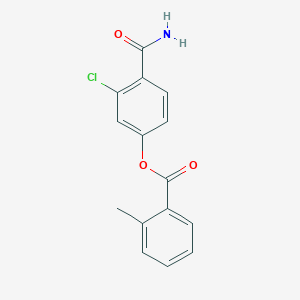

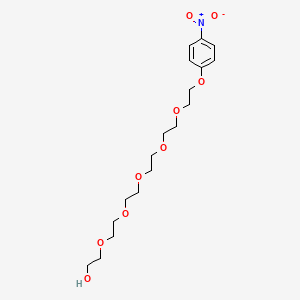
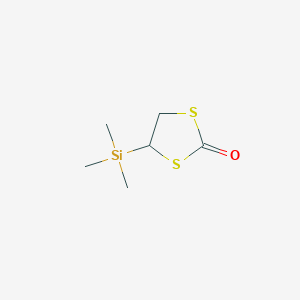
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
